![molecular formula C19H17ClN4S B2556255 3-(5-{[(3-chlorophényl)méthyl]sulfanyl}-4-éthyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 896352-51-5](/img/structure/B2556255.png)
3-(5-{[(3-chlorophényl)méthyl]sulfanyl}-4-éthyl-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-((3-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was synthesized and recrystallized from EtOH . The compound was characterized by 1H NMR, 13C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various methods such as density functional theory and outer valence Green function method . These methods can provide detailed information about the electronic structures, vibrational and ionization spectra of the compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, Phenylboronic acid is a white crystalline powder that has a melting point of approximately 174-175°C. It is soluble in both water and organic solvents such as ethanol, methanol, and dimethylsulfoxide (DMSO) .Applications De Recherche Scientifique
Activités antimicrobiennes
La synthèse de nouveaux dérivés du 1,2,4-triazole, y compris des composés liés à notre molécule cible, a été explorée pour leur potentiel antimicrobien . Plus précisément, le composé 4-amino-5-(4-chlorophényl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)méthyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (appelé composé 13) a montré une bonne activité antimicrobienne contre les micro-organismes testés. Cela suggère son utilisation potentielle dans la lutte contre les infections bactériennes et fongiques.
Effets cytotoxiques
Certains dérivés du 1,2,4-triazole ont montré des effets cytotoxiques. Par exemple, un composé avec un groupe 2,4-difluoro sur la partie phényle a montré une cytotoxicité adéquate . L'étude de la cytotoxicité de notre composé pourrait être précieuse pour la recherche sur le cancer et le développement de médicaments.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar 1,2,4-triazole derivatives have been studied for their antimicrobial activities .
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives interact with their targets and cause changes that result in their antimicrobial activities .
Biochemical Pathways
It is known that similar 1,2,4-triazole derivatives can affect various biochemical pathways, leading to their observed biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of similar 1,2,4-triazole derivatives can influence their bioavailability .
Result of Action
It is known that similar 1,2,4-triazole derivatives have shown good or moderate antimicrobial activities .
Action Environment
It is known that environmental factors can influence the action of similar 1,2,4-triazole derivatives .
Propriétés
IUPAC Name |
3-[5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4S/c1-2-24-18(16-11-21-17-9-4-3-8-15(16)17)22-23-19(24)25-12-13-6-5-7-14(20)10-13/h3-11,21H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOEGIINUHFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

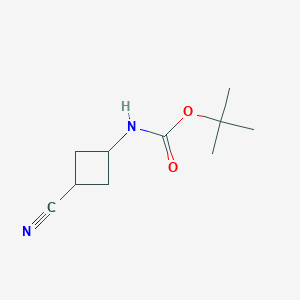


![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556179.png)
![N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B2556181.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2556184.png)
![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)
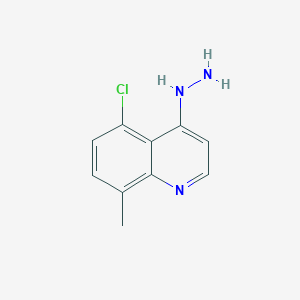
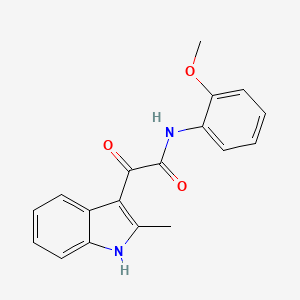
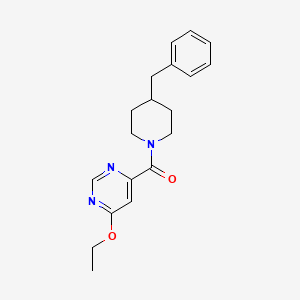
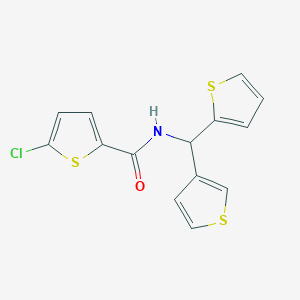
![5-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2556195.png)
